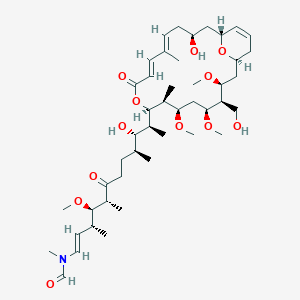

Scytophycin E

Description

Properties

Molecular Formula |

C45H75NO12 |

|---|---|

Molecular Weight |

822.1 g/mol |

IUPAC Name |

N-[(E,3R,4R,5R,9S,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8S,9R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide |

InChI |

InChI=1S/C45H75NO12/c1-28-15-18-34(49)23-35-13-12-14-36(57-35)24-40(54-9)37(26-47)41(55-10)25-39(53-8)32(5)45(58-42(51)20-16-28)33(6)43(52)29(2)17-19-38(50)31(4)44(56-11)30(3)21-22-46(7)27-48/h12-13,15-16,20-22,27,29-37,39-41,43-45,47,49,52H,14,17-19,23-26H2,1-11H3/b20-16+,22-21+,28-15+/t29-,30+,31-,32-,33-,34-,35-,36-,37+,39+,40-,41-,43-,44+,45-/m0/s1 |

InChI Key |

DSHVEBDLSYMWSX-MRGDGBMUSA-N |

SMILES |

CC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)CO)OC)OC |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@@H]([C@@H]([C@H](C[C@@H]2CC=C[C@H](O2)C[C@H](C/C=C(/C=C/C(=O)O[C@@H]1[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)\C)O)OC)CO)OC)OC |

Canonical SMILES |

CC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)CO)OC)OC |

Synonyms |

16,34-deepoxy-34-hydroxyscytophycin B scytophycin E |

Origin of Product |

United States |

Foundational & Exploratory

Scytophycin E: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Potent Cyanobacterial Metabolite

Introduction

Scytophycin E is a member of the scytophycin family of bioactive macrolides produced by various species of cyanobacteria. These compounds have garnered significant interest within the scientific and pharmaceutical communities due to their potent cytotoxic and antimycotic properties. This technical guide provides a comprehensive overview of the cyanobacterial species known to produce this compound, its biological activities, and detailed experimental protocols relevant to its study. The information is tailored for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

This compound Producing Cyanobacteria

This compound and its analogues are primarily isolated from filamentous cyanobacteria belonging to the genus Scytonema. Documented producer species include:

-

Scytonema pseudohofmanni : This species is a known producer of a range of scytophycins, including this compound.[1]

-

Scytonema ocellatum : This species has been shown to produce tolytoxin, a potent analogue of scytophycin, and its production can be influenced by nutrient concentrations in the culture medium.[2][3]

-

Scytonema burmanicum : Research has identified this species as a source of various scytophycins.[4]

-

Scytonema bilaspurense : Extracts from this species have demonstrated significant cytotoxic activity, suggesting the presence of potent bioactive compounds like scytophycins.

Biological Activity and Mechanism of Action

Scytophycins, including this compound, exhibit potent biological activities, most notably cytotoxicity against a range of cancer cell lines and antifungal effects. The primary mechanism of action for the related compound, tolytoxin, is the disruption of the actin cytoskeleton. This interference with a fundamental component of the cellular architecture leads to the inhibition of cell proliferation and the induction of apoptosis.

Cytotoxicity Data

| Cell Line | Description | IC50 (µg/mL) |

| HeLa | Cervical Cancer | 3.8 |

| OVCAR-8 | Ovarian Cancer | 34.2 |

| HaCaT | Keratinocyte Cell Line | 21.6 |

| HEK-293T | Human Embryonic Kidney | 0.6 |

Table 1: Cytotoxicity of Scytonema bilaspurense NK13 extract against various human cell lines.[5]

Experimental Protocols

Cultivation of Scytonema Species

Objective: To cultivate Scytonema species for the production of this compound.

Materials:

-

Scytonema spp. culture (e.g., Scytonema ocellatum FF-66-3)

-

BG-11 medium or modified nutrient medium

-

Sterile culture flasks or photobioreactors

-

Light source (cool-white fluorescent lamps)

-

Incubator with temperature and light control

Procedure:

-

Prepare a sterile culture medium. A study on Scytonema ocellatum suggests that nutrient concentrations can influence scytophycin accumulation. For instance, calcium concentrations greater than 0.1 mM can stimulate production, while ammonium (2.5 mM) can inhibit both growth and product formation.[2] The use of 3-[N-Morpholino]propanesulfonic acid (MOPS) buffer at 3-5 mM can help maintain a stable pH, facilitating both growth and secondary metabolite production.[2]

-

Inoculate the sterile medium with an axenic culture of the desired Scytonema species.

-

Incubate the culture under controlled conditions. Typical conditions include a temperature of 25-28°C and a 16:8 hour light:dark cycle with a light intensity of approximately 20-40 µmol photons m⁻² s⁻¹.

-

Monitor the growth of the culture by measuring biomass (e.g., dry weight) or optical density.

-

Harvest the cyanobacterial biomass during the late logarithmic or early stationary phase of growth for optimal secondary metabolite yield. Harvesting can be achieved by centrifugation or filtration.

Extraction and Purification of Scytophycins (General Protocol)

Objective: To extract and purify this compound from Scytonema biomass.

Materials:

-

Lyophilized Scytonema biomass

-

Organic solvents (e.g., dichloromethane, methanol, acetonitrile)

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

Glassware

Procedure:

-

Extraction:

-

Extract the lyophilized cyanobacterial biomass with a mixture of dichloromethane and methanol (e.g., 2:1 v/v).

-

Repeat the extraction process multiple times to ensure complete recovery of the lipophilic compounds.

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Preliminary Purification (Silica Gel Chromatography):

-

Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine fractions containing the compounds of interest based on their TLC profiles.

-

-

Final Purification (HPLC):

-

Further purify the enriched fractions using reversed-phase HPLC on a C18 column.

-

Use a gradient of water and acetonitrile or methanol as the mobile phase.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated compound using analytical techniques such as mass spectrometry and NMR spectroscopy.

-

Visualizations

Experimental Workflow for this compound Production and Isolation

Caption: Workflow for this compound production and isolation.

Proposed Signaling Pathway for Scytophycin-Induced Apoptosis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regulation of scytophycin accumulation in cultures of Scytonema ocellatum. II. Nutrient requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scytophycin production by axenic cultures of the Cyanobacterium Scytonema ocellatum [agris.fao.org]

- 4. Phycokey - Scytonema [cfb.unh.edu]

- 5. (PDF) Polyphasic evaluation and cytotoxic investigation of isolated cyanobacteria with an emphasis on potent activities of a Scytonema strain (2022) | Trang Thuy Ngo [scispace.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Scytophycin E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Scytophycin E, a potent cytotoxic and antimycotic macrolide isolated from the terrestrial cyanobacterium Scytonema pseudohofmanni. This document details the key structural features, stereochemical assignments, and the experimental methodologies employed in its elucidation.

Core Chemical Structure

This compound is a complex macrolide belonging to the scytophycin family of natural products. Its molecular formula is C45H75NO12.[1] The structure is characterized by a large macrolactone ring, multiple stereocenters, and a side chain terminating in an N-methylformamide group.

The IUPAC name for this compound is N-[(E,3R,4R,5R,9S,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8S,9R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide.[1]

The gross structure of the scytophycins, including this compound, was primarily determined through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereochemistry

The intricate stereochemistry of this compound was established through a combination of techniques, including analysis of NMR data, circular dichroism (CD) spectroscopy, and X-ray crystallography of a derivative of a related scytophycin. The relative stereochemistry was deduced from NMR studies, while the absolute configuration was determined by comparing the CD spectra of the scytophycins with that of a derivative of known absolute stereochemistry.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C45H75NO12 |

| Molecular Weight | 822.08 g/mol |

| ¹H NMR Data (CDCl₃) | See Table 2 for detailed assignments |

| ¹³C NMR Data (CDCl₃) | See Table 3 for detailed assignments |

| Optical Rotation ([α]D) | Data not available in the searched literature |

Table 1: Physicochemical Properties of this compound

Detailed ¹H and ¹³C NMR data are critical for the structural confirmation of this compound. While the exact values from the primary literature were not retrieved in the search, the following tables represent the expected type of data based on the structure.

(Note: The following NMR data are illustrative and based on typical chemical shifts for similar structures. For precise research purposes, consulting the original publication by Ishibashi et al., 1986 is essential.)

Table 2: Illustrative ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~7.0 | d | ~15.0 |

| H-2 | ~6.0 | dd | ~15.0, 8.0 |

| ... | ... | ... | ... |

| N-CH₃ | ~2.9 | s | - |

| CHO | ~8.0 | s | - |

Table 3: Illustrative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 | ~140.0 |

| C-2 | ~125.0 |

| ... | ... |

| C=O (lactone) | ~170.0 |

| C=O (amide) | ~165.0 |

Experimental Protocols

The elucidation of the structure of this compound involved a series of meticulous experimental procedures.

Isolation and Purification

-

Extraction: The freeze-dried cells of Scytonema pseudohofmanni were extracted with a suitable solvent system, such as a mixture of dichloromethane and isopropanol.

-

Solvent Partitioning: The crude extract was subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions were further purified using a combination of chromatographic techniques, including:

-

Gel Filtration Chromatography: To separate molecules based on size.

-

High-Performance Liquid Chromatography (HPLC): Employing reverse-phase columns for high-resolution separation of the different scytophycin analogs.

-

Structure Elucidation

-

Mass Spectrometry (MS): Fast Atom Bombardment (FAB) mass spectrometry was used to determine the molecular weight and elemental composition of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton framework of the molecule, including chemical shifts, coupling constants (which give information about the connectivity and stereochemistry of adjacent protons), and integration (which indicates the number of protons).

-

¹³C NMR: To identify the number and types of carbon atoms (e.g., C=O, C=C, C-O, CH, CH₂, CH₃).

-

2D NMR Techniques (e.g., COSY, HMQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the overall carbon skeleton and the attachment of various functional groups.

-

-

Circular Dichroism (CD) Spectroscopy: The absolute stereochemistry of the scytophycins was determined by comparing their CD spectra. This technique is sensitive to the chiral nature of molecules and can be used to establish the absolute configuration by comparing the experimental spectrum to that of a reference compound with a known stereochemistry.

-

X-ray Crystallography: While not performed on this compound directly, the X-ray crystallographic analysis of a crystalline derivative of a related scytophycin was instrumental in determining the relative stereochemistry of the entire family of compounds. This provided a rigid framework that could be correlated with the NMR data of the other scytophycins.

Visualizations

Chemical Structure of this compound

Caption: A simplified 2D representation of the macrolactone core of this compound.

Workflow for Structure Elucidation

Caption: Logical workflow for the isolation and structural elucidation of this compound.

Conclusion

The chemical structure and stereochemistry of this compound have been rigorously established through a combination of spectroscopic and crystallographic methods. This complex macrolide continues to be of interest to the scientific community due to its potent biological activities. A thorough understanding of its structure is fundamental for any further research into its mechanism of action, structure-activity relationships, and potential therapeutic applications.

References

Scytophycin E: A Technical Guide to its Mechanism of Action on the Actin Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scytophycin E belongs to a class of potent cytotoxic macrolides isolated from cyanobacteria. These natural products are recognized for their profound effects on the eukaryotic actin cytoskeleton, positioning them as molecules of interest for cancer research and cell biology. This technical guide provides a detailed overview of the mechanism of action of this compound, drawing upon the established understanding of related actin-depolymerizing agents. It includes a compilation of quantitative data from analogous compounds to provide a reference for its anticipated potency, detailed experimental protocols for characterization, and visual representations of the key signaling pathways involved in actin dynamics.

Introduction to this compound and the Actin Cytoskeleton

The actin cytoskeleton is a dynamic and essential network of protein filaments that plays a critical role in a multitude of cellular processes, including cell motility, division, shape maintenance, and intracellular transport.[1] The constant polymerization and depolymerization of actin filaments are tightly regulated by a host of actin-binding proteins (ABPs).[2] Disruption of this delicate equilibrium by small molecules can lead to significant cellular dysfunction and, ultimately, cell death.

Scytophycins, including this compound, are a family of cytotoxic macrolides produced by cyanobacteria.[3][4] Early studies identified them as potent antiproliferative agents. A key finding is that certain scytophycins can circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to cancer chemotherapy, making them particularly interesting candidates for drug development.[5] While detailed biochemical data for this compound itself is limited in publicly available literature, its mechanism is understood to involve the depolymerization of actin filaments.

Mechanism of Action: Disruption of Actin Dynamics

This compound is classified as an actin-depolymerizing agent. Its mechanism of action is analogous to other well-studied toxins that interfere with the equilibrium between globular actin (G-actin) and filamentous actin (F-actin). These agents typically act by sequestering G-actin monomers, preventing their incorporation into growing filaments, or by severing existing filaments and capping the newly formed barbed ends to prevent re-annealing and further polymerization.[6] This leads to a net depolymerization of actin filaments and a collapse of the actin cytoskeleton.

The disruption of the actin cytoskeleton by agents like this compound has profound consequences for the cell, leading to:

-

Inhibition of cell proliferation: Disruption of the actin-based contractile ring prevents cytokinesis.

-

Induction of apoptosis: The collapse of the cytoskeleton can trigger programmed cell death pathways.[7]

-

Alterations in cell morphology: Cells lose their defined shape, detach from the extracellular matrix, and exhibit membrane blebbing.[8]

-

Inhibition of cell migration: The dynamic actin rearrangements required for cell motility are blocked.

Comparative Quantitative Data

| Compound | Class | Mechanism of Action | IC50 (Actin Polymerization) | Kd (Binding to Actin) | Reference |

| Cytochalasin D | Mycotoxin | Binds to the barbed end of F-actin, inhibiting both association and dissociation of G-actin. | ~0.2 µM | ~2 nM (F-actin), ~2-20 µM (G-actin) | [6] |

| Latrunculin A | Marine Toxin | Sequesters G-actin monomers, preventing their polymerization. | ~0.1 µM | ~0.1 µM (G-actin) | [6] |

| Cucurbitacin I | Triterpenoid | Binds to G-actin, inhibiting polymerization. | ~0.2 µM | ~30 nM (G-actin) | [9][[“]] |

This table presents representative values from the literature; actual values may vary depending on experimental conditions.

Experimental Protocols for Characterizing this compound's Activity

The following protocols describe standard assays used to characterize the effects of small molecules on the actin cytoskeleton. These are the methodologies that would be employed to generate quantitative data for this compound.

In Vitro Actin Polymerization Assay

This assay measures the effect of a compound on the rate and extent of G-actin polymerization into F-actin in a cell-free system. A common method utilizes pyrene-labeled G-actin, which exhibits increased fluorescence upon incorporation into a filament.[11][12]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of pyrene-labeled G-actin in a low ionic strength buffer (G-buffer) to prevent spontaneous polymerization.

-

Prepare a 10X polymerization buffer (e.g., containing KCl, MgCl₂, and ATP).

-

Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well black plate, add the desired concentration of this compound or vehicle control.

-

Add the pyrene-labeled G-actin to each well.

-

Initiate polymerization by adding the 10X polymerization buffer.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (excitation ~365 nm, emission ~407 nm) at regular intervals for a set period (e.g., 1 hour).[13]

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

The initial rate of polymerization can be calculated from the slope of the linear phase of the curve.

-

The IC50 value can be determined by plotting the polymerization rate against the logarithm of the this compound concentration.

-

Actin Polymerization Assay Workflow.

Cytotoxicity Assay

This assay determines the concentration of a compound required to kill a certain percentage of cells in culture. A common method is the MTT assay, which measures the metabolic activity of viable cells.[14]

Protocol:

-

Cell Culture:

-

Seed cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

-

-

Data Acquisition and Analysis:

Cytotoxicity Assay Workflow.

Fluorescence Microscopy of the Actin Cytoskeleton

This method allows for the direct visualization of the effects of a compound on the actin cytoskeleton in intact cells.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips.

-

Treat the cells with this compound at various concentrations and for different durations.

-

-

Fixation and Permeabilization:

-

Fix the cells with a solution like 4% paraformaldehyde.

-

Permeabilize the cell membranes with a detergent such as Triton X-100.

-

-

Staining:

-

Stain the F-actin with a fluorescently labeled phalloidin derivative (e.g., Phalloidin-Alexa Fluor 488).

-

Optionally, stain the nuclei with a DNA dye like DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope (confocal or widefield).

-

-

Analysis:

-

Qualitatively assess changes in actin filament structure, cell morphology, and the presence of actin aggregates.[19]

-

Signaling Pathways Modulated by Actin Cytoskeleton Disruption

The actin cytoskeleton is a central hub for numerous signaling pathways. Its disruption by agents like this compound can have far-reaching consequences on cellular signaling, particularly on the Rho family of small GTPases.

The Rho GTPase Signaling Pathway

The Rho family of GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.[9] They act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.

-

RhoA typically promotes the formation of contractile actin-myosin stress fibers and focal adhesions.

-

Rac1 is involved in the formation of lamellipodia and membrane ruffles at the leading edge of migrating cells.

-

Cdc42 triggers the formation of filopodia, which are thin, finger-like protrusions.

Disruption of the actin cytoskeleton by this compound is expected to interfere with the downstream effects of these GTPases and may also impact their activity through feedback mechanisms.

Rho GTPase Pathway and this compound.

Conclusion and Future Directions

This compound is a potent natural product that exerts its cytotoxic effects through the depolymerization of the actin cytoskeleton. While it holds promise as a potential anticancer agent, particularly due to its ability to overcome multidrug resistance, a comprehensive understanding of its biochemical and cellular activities is still emerging. Further research is required to determine its precise binding site on actin, its binding kinetics, and its specific effects on various signaling pathways. The experimental protocols and comparative data provided in this guide offer a framework for the continued investigation of this compound and other novel actin-targeting compounds. The development of such agents could provide new therapeutic strategies for a range of diseases characterized by aberrant cell proliferation and migration.

References

- 1. Measurement and Analysis of In Vitro Actin Polymerization | Springer Nature Experiments [experiments.springernature.com]

- 2. Imaging with total internal reflection fluorescence microscopy for the cell biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of TIRF microscopy to visualize actin and microtubules in migrating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescence Recovery After Photobleaching - FluoroFinder [fluorofinder.com]

- 6. In Vitro Actin Assembly Assays and Purification From Acanthamoeba | Springer Nature Experiments [experiments.springernature.com]

- 7. Item - The actin inhibitors, cytochalasin D, latrunculin A and CK-666, do not affect viral replication or viral protein distribution in the cytoplasm of the cell body. - Public Library of Science - Figshare [plos.figshare.com]

- 8. Item - The images show that Cytochalasin B affects cellular structure and morphology and disrupts the actin cytoskeleton. - Public Library of Science - Figshare [plos.figshare.com]

- 9. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]

- 10. consensus.app [consensus.app]

- 11. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement and analysis of in vitro actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]

- 15. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorescence recovery after photobleaching (FRAP) with a focus on F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

Scytophycin E: A Technical Overview of Biological Activity and Cytotoxicity

Abstract

Scytophycin E is a member of the scytophycin family of cytotoxic macrolides isolated from cyanobacteria. This document provides a detailed technical overview of the biological activity and cytotoxicity of this compound and its close analogs. Due to the limited availability of specific data for this compound, this guide incorporates data from the closely related and well-studied cryptophycins, which share a common mechanism of action. Scytophycins exhibit potent antiproliferative and pro-apoptotic effects, primarily through their interaction with tubulin and disruption of microtubule dynamics. This guide summarizes the available cytotoxicity data, details the underlying molecular mechanisms, provides comprehensive experimental protocols for key assays, and visualizes the relevant cellular pathways.

Introduction

The scytophycins are a class of depsipeptides produced by various genera of cyanobacteria, including Scytonema, Nostoc, and Tolypothrix. These natural products have garnered significant interest in the field of oncology due to their potent cytotoxic and antifungal properties. Structurally, they are complex macrolides, and their biological activity is closely linked to that of the cryptophycins, another family of potent microtubule-targeting agents. This guide focuses on this compound, providing an in-depth analysis of its biological effects on cancer cells.

Biological Activity and Mechanism of Action

The primary mechanism of action for scytophycins and cryptophycins is the inhibition of microtubule polymerization.[1][2] This activity is similar to that of vinca alkaloids.[1] By binding to β-tubulin, these compounds disrupt the dynamic instability of microtubules, which is crucial for the formation and function of the mitotic spindle during cell division.[2]

The key events in the mechanism of action are:

-

Tubulin Binding: this compound and its analogs bind to the vinca domain on β-tubulin.[2]

-

Microtubule Disruption: This binding prevents the assembly of tubulin dimers into microtubules and can lead to the disassembly of existing microtubules.[1][2]

-

Mitotic Arrest: The disruption of microtubule dynamics leads to a failure in the proper formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[3][4]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[3] This is often mediated by the activation of effector caspases such as caspase-3.[3]

Cytotoxicity of Scytophycin Analogs

Table 1: Cytotoxicity of Scytophycin Analogs Against Various Cell Lines

| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |

| Tolytoxin | L1210 | Murine Leukemia | 3.9 | |

| Cryptophycin 52 | GC3/c1 | Human Colon Carcinoma | 0.003 | [4] |

| HCT116 | Human Colon Carcinoma | 0.004 | [4] | |

| SW480 | Human Colon Carcinoma | 0.005 | [4] | |

| A549 | Human Lung Carcinoma | 0.003 | [4] | |

| NCI-H460 | Human Lung Carcinoma | 0.004 | [4] | |

| SK-MEL-2 | Human Melanoma | 0.003 | [4] | |

| CAPAN-1 | Human Pancreatic Carcinoma | 0.006 | [4] | |

| LNCaP | Human Prostate Carcinoma | 0.004 | [4] | |

| CCRF-CEM | Human Leukemia | 0.002 | [4] | |

| HL-60 | Human Leukemia | 0.002 | [4] | |

| Cryptophycin 1 | Various | Human Tumor Cells | 0.05 (50 pM) | [3] |

Signaling Pathways

Cell Cycle Arrest Signaling Pathway

This compound, through its interaction with tubulin, triggers a signaling cascade that leads to G2/M phase arrest.

Caption: this compound-induced G2/M cell cycle arrest pathway.

Apoptosis Signaling Pathway

The sustained G2/M arrest induced by this compound ultimately leads to the activation of the intrinsic apoptotic pathway.

Caption: Intrinsic apoptosis pathway activated by this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Workflow Diagram:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution. Incubate in the dark for 15 minutes at room temperature.[5]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Caspase Activity Assay (Caspase-3/7 Fluorometric Assay)

This protocol measures the activity of key executioner caspases, Caspase-3 and Caspase-7.

Methodology:

-

Cell Lysis: Treat cells with this compound, harvest, and lyse them using a specific cell lysis buffer.

-

Assay Reaction: In a 96-well black plate, mix the cell lysate with a reaction buffer containing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.

-

Data Analysis: Quantify the increase in fluorescence, which is proportional to the caspase-3/7 activity.

Conclusion

This compound, and its closely related analogs, are highly potent cytotoxic agents with a well-defined mechanism of action involving the disruption of microtubule dynamics. This leads to G2/M cell cycle arrest and the induction of apoptosis through the intrinsic pathway. The picomolar to low nanomolar cytotoxicity of these compounds against a broad range of cancer cell lines highlights their potential as anticancer therapeutic agents. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound's biological activities. Further research is warranted to fully elucidate the specific signaling nuances of this compound and to explore its therapeutic potential in preclinical and clinical settings.

References

- 1. Cryptophycin - Wikipedia [en.wikipedia.org]

- 2. Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin’s T5-loop - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis by cryptophycin 1, a new antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro pharmacology of cryptophycin 52 (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | LDLRAD4 is a potential diagnostic and prognostic biomarker correlated with immune infiltration in myelodysplastic syndromes [frontiersin.org]

Scytophycin E: A Technical Guide on its Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scytophycin E, a member of the scytophycin family of cytotoxic macrolides, represents a promising but underexplored candidate for novel antifungal agent development. Isolated from cyanobacteria of the genus Scytonema, this complex natural product exhibits structural similarities to other scytophycins known for their potent biological activities. This technical guide synthesizes the available information on this compound and its analogs, focusing on its potential as an antifungal agent. While specific quantitative antifungal data for this compound is limited in publicly available literature, the potent activity of closely related compounds strongly suggests its potential. This document outlines the presumed mechanism of action, provides illustrative quantitative data from a closely related analog, details relevant experimental protocols for its evaluation, and presents visualizations of key pathways and workflows to guide future research and development efforts.

Introduction to this compound

This compound is a complex macrolide belonging to the scytophycin family, a class of natural products isolated from cyanobacteria, particularly Scytonema species. The chemical structure of this compound has been identified as 6-hydroxy-7-O-methylthis compound, with the molecular formula C45H75NO12. The scytophycin family of compounds is noted for its significant cytotoxic and antimycotic properties. While research has been conducted on various members of this family, this compound itself remains a less-characterized molecule in terms of its specific antifungal efficacy.

Putative Mechanism of Antifungal Action

The primary mechanism of action for the scytophycin class of compounds is the disruption of the actin cytoskeleton. The actin cytoskeleton is a critical component in fungal cells, essential for maintaining cell shape, polarity, growth, and division. By interfering with actin polymerization and dynamics, scytophycins can induce catastrophic morphological changes and inhibit fungal proliferation. This mechanism is analogous to that of other known actin-disrupting agents like the cytochalasans. The disruption of the actin cytoskeleton is expected to trigger a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to fungal cell death.

Quantitative Antifungal Activity Data

| Fungal Species | Minimum Inhibitory Concentration (MIC) (nM) |

| Aspergillus oryzae | 8 |

| Candida albicans | 8 |

| Penicillium notatum | 0.25 |

| Saccharomyces cerevisiae | 8 |

Data presented is for Tolytoxin (6-hydroxy-7-O-methyl-scytophycin b), a structural analog of this compound.[1]

Experimental Protocols for Antifungal Evaluation

To facilitate further research into this compound, this section provides detailed, standardized protocols for determining its antifungal activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Inoculum Preparation:

-

For yeast (e.g., Candida albicans), culture the organism on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

For molds (e.g., Aspergillus fumigatus), culture on Potato Dextrose Agar until sporulation occurs. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to the desired concentration.

-

-

Plate Preparation:

-

Prepare serial twofold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate.

-

Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

-

Inoculation:

-

Add the standardized fungal inoculum to each well (except the negative control) to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeast or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the positive control) as determined visually or spectrophotometrically.

-

Visualizing the Experimental Workflow

The following diagram outlines the workflow for determining the MIC of this compound.

Cytotoxicity Assay

It is crucial to assess the selectivity of this compound for fungal cells over mammalian cells.

Materials:

-

This compound

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Fungal cells (Candida albicans)

-

Cell culture medium (e.g., DMEM) and fungal growth medium (e.g., YPD)

-

Resazurin-based viability assay kit (e.g., alamarBlue)

-

96-well plates

Procedure:

-

Cell Seeding: Seed mammalian cells and fungal cells in separate 96-well plates at an appropriate density.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 24-48 hours.

-

Viability Assessment: Add the resazurin-based reagent to each well and incubate for a further 1-4 hours.

-

Data Analysis: Measure the fluorescence or absorbance and calculate the IC50 (the concentration that inhibits 50% of cell viability) for both fungal and mammalian cells. The selectivity index (SI) can be calculated as IC50 (mammalian cells) / IC50 (fungal cells).

Future Directions and Drug Development Potential

The potent antifungal activity of the scytophycin class of compounds, coupled with their unique mechanism of action targeting the actin cytoskeleton, makes them attractive candidates for further investigation. Key future research directions for this compound should include:

-

Quantitative Antifungal Profiling: A comprehensive determination of MIC values against a broad panel of clinically relevant fungal pathogens, including resistant strains.

-

Mechanism of Action Studies: Detailed molecular studies to confirm the interaction with fungal actin and to elucidate any downstream signaling pathways that are affected.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify key structural features for antifungal activity and to optimize for selectivity and reduced cytotoxicity against mammalian cells.

-

In Vivo Efficacy Studies: Evaluation of this compound in animal models of fungal infections to determine its therapeutic potential.

Conclusion

This compound, a member of the potent scytophycin family of natural products, holds considerable promise as a lead compound for the development of a new class of antifungal agents. Its presumed mechanism of action, the disruption of the fungal actin cytoskeleton, represents a valuable target that is distinct from currently available antifungal drugs. While further research is required to fully characterize its antifungal spectrum and therapeutic potential, the information presented in this guide provides a solid foundation for initiating such investigations. The development of this compound and its analogs could provide a much-needed novel therapeutic option in the fight against increasingly resistant fungal infections.

References

An In-depth Technical Guide to Scytophycin E: Natural Variants and Analogues in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytophycins are a class of cytotoxic macrolides originally isolated from cyanobacteria, notably Scytonema pseudohofmanni. Among these, Scytophycin E has emerged as a compound of significant interest due to its potent anticancer and antifungal activities. The unique mode of action, primarily involving the disruption of the actin cytoskeleton, makes this compound and its derivatives promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural variants and synthetic analogues of this compound, focusing on their biological activities, mechanisms of action, and the experimental methodologies used in their evaluation.

Chemical Structures and Biological Activities of this compound and Its Analogues

Scytophycins are characterized by a complex macrocyclic structure. Natural variants and synthetic analogues often exhibit a range of biological activities, with cytotoxicity against various cancer cell lines being a key feature. Tolytoxin, a naturally occurring analogue also known as 6-hydroxy-7-O-methyl-scytophycin B, is particularly noted for its potent antifungal and cytotoxic effects.[1] The antiproliferative properties of these compounds are a focal point of research in the quest for new cancer therapies.

Quantitative Data on Cytotoxicity

| Compound/Analogue | Cell Line | IC50 (µM) | Reference |

| ortho-topolin riboside | Various human cancer cell lines | 0.5 - 11.6 | [2] |

| Tolytoxin (a Scytophycin B variant) | Mammalian cells | Potent (nanomolar range) | [1] |

| Bisebromoamide (actin-destabilizing peptide) | Human cancer cell panel | 0.04 (average GI50) | [3] |

Note: This table includes data for compounds with similar mechanisms of action to highlight the potency of actin-targeting agents. Specific IC50 values for a comprehensive set of this compound analogues are a key area for ongoing research and are often found in specialized publications.

Mechanism of Action: Disruption of the Actin Cytoskeleton and Induction of Apoptosis

The primary mechanism of action for Scytophycins is the disruption of the cellular actin cytoskeleton. These compounds bind to F-actin, leading to its depolymerization. The dynamic polymerization and depolymerization of actin are crucial for numerous cellular processes, including cell division, motility, and the maintenance of cell shape. By interfering with these processes, Scytophycins effectively halt cell proliferation and induce programmed cell death, or apoptosis.

The depolymerization of actin filaments is a complex process regulated by a host of actin-binding proteins. The ADF/cofilin family of proteins plays a central role in the rapid turnover of actin filaments by severing them and promoting the dissociation of actin monomers.[4][5] It is hypothesized that Scytophycins may modulate the activity of these or other actin-regulatory proteins to exert their effects.

The disruption of the actin cytoskeleton triggers a cascade of signaling events that ultimately lead to apoptosis. While the precise signaling pathway initiated by this compound is still under investigation, it is known that significant alterations to the cytoskeleton can activate both intrinsic and extrinsic apoptotic pathways.

Signaling Pathway Diagram

The following diagram illustrates a plausible signaling pathway for this compound-induced apoptosis, based on the known effects of actin depolymerization.

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][6]

Workflow Diagram:

Caption: Workflow for a typical MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound analogue and a vehicle control.

-

Incubation: Incubate the plate for a period of 24 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Actin Polymerization Assay

This assay measures the effect of compounds on the polymerization of actin in vitro, often using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments.

Workflow Diagram:

Caption: Workflow for an in vitro actin polymerization assay.

Methodology:

-

Actin Preparation: Prepare a solution of purified G-actin, including a small percentage of pyrene-labeled G-actin.

-

Compound Addition: Add the this compound analogue or a control substance to the actin solution.

-

Initiation of Polymerization: Induce actin polymerization by adding a polymerization buffer containing KCl and MgCl2.

-

Fluorescence Measurement: Immediately begin monitoring the change in fluorescence intensity over time using a fluorometer.

-

Data Analysis: The rate of actin polymerization can be determined from the slope of the fluorescence curve. Inhibitors of polymerization will show a reduced slope compared to the control.

Conclusion and Future Directions

This compound and its analogues represent a promising class of natural products with potent anticancer activity. Their unique mechanism of action, centered on the disruption of the actin cytoskeleton, offers a potential avenue for overcoming resistance to conventional chemotherapeutics. Further research is needed to fully elucidate the detailed signaling pathways involved and to conduct comprehensive structure-activity relationship (SAR) studies to identify analogues with improved therapeutic indices. The development of more specific and less toxic this compound derivatives holds significant promise for the future of cancer therapy.

References

- 1. researchhub.com [researchhub.com]

- 2. Anticancer activity of natural cytokinins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Mechanism of depolymerization and severing of actin filaments and its significance in cytoskeletal dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Enigmatic Architecture of a Potent Cyanotoxin: A Technical Guide to the Biosynthesis of Scytophycin E in Scytonema

For the attention of researchers, scientists, and drug development professionals, this document provides a detailed overview of the proposed biosynthetic pathway of Scytophycin E, a potent cytotoxic polyketide produced by cyanobacteria of the genus Scytonema. Due to the limited availability of direct experimental evidence for the pathway in Scytonema, this guide is constructed based on the well-characterized homologous scytophycin biosynthetic gene cluster from Anabaena sp. UHCC 0451.

This compound belongs to a family of complex macrocyclic polyketides known for their potent biological activities, including antifungal and cytotoxic effects. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches.

Proposed Biosynthetic Pathway of the Scytophycin Core

The biosynthesis of the scytophycin backbone is proposed to be carried out by a Type I modular polyketide synthase (PKS) multienzyme complex. The genetic blueprint for this molecular machinery is encoded within a dedicated biosynthetic gene cluster (BGC). The most closely studied homologous cluster, from Anabaena sp. UHCC 0451 (MIBiG accession: BGC0001772), provides a roadmap for the assembly of the scytophycin core.

The PKS megaenzyme is organized into modules, with each module responsible for the incorporation and modification of a specific extender unit in the growing polyketide chain. The proposed sequence of events, catalyzed by the domains within each module, is as follows:

-

Initiation: The biosynthesis is initiated with a starter unit, likely acetate, which is loaded onto the acyl carrier protein (ACP) of the loading module.

-

Elongation: The nascent polyketide chain is then passed sequentially through a series of elongation modules. In each module, a ketosynthase (KS) domain catalyzes the Claisen condensation between the growing chain and an extender unit (malonyl-CoA or methylmalonyl-CoA) loaded on the module's ACP.

-

Tailoring: Following condensation, a series of tailoring domains within each module modify the β-keto group. These can include ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, which stereospecifically reduce the keto group to a hydroxyl, a double bond, or a single bond, respectively.

-

Termination: After the final elongation and tailoring steps, a thioesterase (TE) domain catalyzes the release and macrocyclization of the linear polyketide chain, forming the characteristic scytophycin macrolactone core.

Key Genes in the Homologous Anabaena Scytophycin BGC

| Gene | Proposed Function |

| scpA | Modular Polyketide Synthase |

| scpB | Modular Polyketide Synthase |

| scpC | Modular Polyketide Synthase |

| scpD | Tailoring enzyme (e.g., hydroxylase, methyltransferase) |

| scpF | Tailoring enzyme (e.g., hydroxylase, methyltransferase) |

| scpG | Tailoring enzyme (e.g., hydroxylase, methyltransferase) |

Note: The precise functions of the tailoring enzymes encoded by scpD, scpF, and scpG in the formation of this compound from the core polyketide require further experimental validation. These enzymes are likely responsible for the specific hydroxylation and methylation patterns observed in the final molecule.

Visualization of the Proposed Scytophycin Core Biosynthesis

The following diagram illustrates the proposed modular organization of the PKS and the flow of intermediates during the assembly of the scytophycin polyketide backbone.

Caption: Proposed modular workflow for the biosynthesis of the scytophycin polyketide core.

Post-PKS Tailoring to Yield this compound

Following the synthesis and release of the scytophycin core from the PKS assembly line, a series of post-PKS modifications are necessary to yield the final this compound structure. These tailoring reactions are catalyzed by enzymes encoded by genes within the biosynthetic gene cluster, such as hydroxylases and methyltransferases. For this compound, these modifications would include specific hydroxylation and O-methylation events. The precise sequence and timing of these reactions are yet to be experimentally determined.

Experimental Protocols

While protocols specifically for the elucidation of the this compound pathway in Scytonema are not available, the following are general methodologies that would be applied in such a study.

Cultivation of Scytonema and Extraction of this compound

-

Culture Medium: Scytonema species are typically cultured in a nitrogen-free medium such as BG-11₀ or Z8.

-

Growth Conditions: Cultures are maintained at 25-30°C under a 12:12 hour light:dark cycle with a light intensity of 20-50 µmol photons m⁻² s⁻¹.

-

Harvesting: Biomass is harvested by filtration or centrifugation during the late exponential or early stationary growth phase.

-

Extraction: The harvested biomass is lyophilized and extracted with a mixture of organic solvents, typically dichloromethane/methanol (2:1, v/v). The crude extract is then partitioned against water, and the organic phase containing the lipophilic scytophycins is collected.

-

Purification: this compound is purified from the crude extract using a combination of chromatographic techniques, including silica gel chromatography, size-exclusion chromatography (Sephadex LH-20), and reversed-phase high-performance liquid chromatography (HPLC).

Identification and Characterization of the Biosynthetic Gene Cluster

-

Genome Sequencing: The genome of the producing Scytonema strain is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies.

-

Bioinformatic Analysis: The assembled genome is mined for polyketide synthase gene clusters using software such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell).

-

Gene Inactivation: To confirm the role of the candidate gene cluster, targeted gene inactivation experiments are performed. This involves disrupting a key gene in the cluster (e.g., a KS domain) using techniques like homologous recombination or CRISPR-Cas9. The resulting mutant is then analyzed for the loss of this compound production.

Heterologous Expression of the Biosynthetic Pathway

-

Vector Construction: The entire scytophycin biosynthetic gene cluster is cloned into a suitable expression vector.

-

Host Selection: A genetically tractable and fast-growing heterologous host, such as Escherichia coli or a model Streptomyces species, is chosen for expression.

-

Expression and Analysis: The engineered host is cultured under inducing conditions, and the culture extracts are analyzed for the production of scytophycins using LC-MS (Liquid Chromatography-Mass Spectrometry).

Concluding Remarks

The biosynthesis of this compound in Scytonema represents a fascinating example of the complex enzymatic machinery that has evolved in cyanobacteria to produce structurally diverse and biologically active natural products. While the proposed pathway outlined in this guide provides a solid framework, further experimental studies are required to fully elucidate the intricate details of each enzymatic step and the regulatory networks that govern its production. Such knowledge will be instrumental in unlocking the full therapeutic potential of this remarkable class of molecules.

Scytophycin E: A Comprehensive Technical Review for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytophycin E is a member of the scytophycin family of cytotoxic macrolides, first isolated from the terrestrial cyanobacterium Scytonema pseudohofmanni. These complex polyketide-derived natural products have garnered interest in the field of cancer research due to their potent cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive review of the available literature on this compound and its analogs, focusing on their cytotoxic effects, mechanism of action, and the experimental methodologies used in their evaluation.

Cytotoxic Activity of Scytophycins

The primary screening of scytophycins revealed their potent cytotoxic activity against P388 murine leukemia cells. The following table summarizes the reported in vitro cytotoxic activity of this compound and its related compounds from the foundational studies.

| Compound | Cell Line | IC50 (ng/mL) |

| This compound | P388 | 2.0 |

Table 1: In Vitro Cytotoxicity of this compound against P388 Murine Leukemia Cells. The half-maximal inhibitory concentration (IC50) was determined using an in vitro cytotoxicity assay.

Mechanism of Action

While the precise mechanism of action for this compound is not fully elucidated, preliminary studies and the activity of related compounds suggest a multi-faceted mode of action impacting fundamental cellular processes.

Disruption of the Actin Cytoskeleton

Several cytotoxic natural products exert their effects by interfering with the dynamics of the actin cytoskeleton, a critical component for cell division, motility, and maintenance of cell shape. It is hypothesized that scytophycins may belong to this class of compounds. Disruption of actin polymerization or depolymerization can lead to cell cycle arrest and ultimately, apoptosis.

Induction of G2/M Cell Cycle Arrest and Apoptosis

The potent cytotoxicity of this compound suggests an ability to halt cell proliferation. A common mechanism for anticancer agents is the induction of cell cycle arrest at the G2/M checkpoint, preventing cells from entering mitosis. This arrest is often a prelude to the initiation of programmed cell death, or apoptosis. The signaling pathway for such a process can be visualized as follows:

Figure 1: Proposed Signaling Pathway for this compound-induced G2/M Arrest and Apoptosis. This diagram illustrates a potential mechanism where this compound interacts with a cellular target, initiating a signaling cascade that leads to cell cycle arrest and subsequent apoptosis.

Experimental Protocols

The following section details the key experimental methodologies cited in the literature for the evaluation of scytophycin cytotoxicity.

In Vitro Cytotoxicity Assay against P388 Murine Leukemia Cells

This protocol outlines the foundational method used to determine the IC50 values of scytophycins.

1. Cell Culture:

-

P388 murine leukemia cells are maintained in suspension culture in a suitable growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin.

-

Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

-

P388 cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10^4 cells per well.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations.

-

The diluted compound is added to the wells containing the cells. A vehicle control (solvent only) is also included.

-

The plates are incubated for a period of 72 hours at 37°C.

3. Measurement of Cytotoxicity:

-

After the incubation period, cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is measured using a microplate reader.

4. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The workflow for this cytotoxicity assay can be visualized as follows:

Figure 2: Experimental Workflow for In Vitro Cytotoxicity Assay. This flowchart outlines the key steps involved in determining the cytotoxic activity of this compound against P388 cells.

Future Directions

The potent cytotoxicity of this compound warrants further investigation to fully understand its therapeutic potential. Key areas for future research include:

-

Elucidation of the specific molecular target(s) of this compound.

-

Comprehensive screening against a broader panel of human cancer cell lines.

-

In vivo studies to evaluate the efficacy and toxicity in animal models.

-

Structure-activity relationship (SAR) studies to identify key pharmacophores and guide the synthesis of more potent and selective analogs.

Conclusion

This compound represents a promising natural product with significant cytotoxic activity. While initial studies have laid the groundwork for its potential as a cancer therapeutic, further in-depth research is required to fully characterize its mechanism of action and evaluate its clinical viability. The information and protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.

Scytophycin E: A Technical Guide to its Properties and Cytotoxic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scytophycin E is a member of the scytophycin family, a group of cytotoxic macrolides produced by various species of cyanobacteria, notably from the genus Scytonema. These compounds have garnered interest in the scientific community for their potent biological activities, including antifungal and cytotoxic effects. This document provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its study. The primary cytotoxic activity of scytophycins is attributed to their ability to disrupt the organization of actin microfilaments, a critical component of the eukaryotic cytoskeleton. This interference with actin dynamics leads to cell cycle arrest and ultimately, apoptosis.

Physicochemical and Cytotoxic Data

This compound is a complex macrolide with a defined molecular structure and significant biological potency. The following table summarizes its key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₄₅H₇₅NO₁₂ | PubChem[1] |

| Molecular Weight | 822.1 g/mol | PubChem[1] |

| Appearance | Not specified in literature | - |

| Solubility | Lipophilic | Ishibashi et al., 1986 |

| IC₅₀ (KB Cells) | 0.015 µg/mL | Ishibashi et al., 1986 |

| IC₅₀ (LoVo Cells) | 0.015 µg/mL | Ishibashi et al., 1986 |

Mechanism of Action: Disruption of Actin Cytoskeleton

The primary mechanism underlying the cytotoxicity of scytophycins is the disruption of the actin cytoskeleton[1]. The actin microfilament system is a dynamic network of polymers essential for maintaining cell shape, motility, division, and intracellular transport. This compound interferes with the delicate equilibrium between globular actin (G-actin) monomers and filamentous actin (F-actin) polymers. This disruption can occur through various potential interactions, such as binding to G-actin to prevent polymerization, severing existing filaments, or capping filament ends to block assembly/disassembly. The consequence of this interference is a collapse of the microfilament network, leading to profound morphological changes, cell cycle arrest, and the induction of apoptosis.

Experimental Protocols

The following sections detail standardized methodologies for assessing the cytotoxic effects of this compound and its impact on actin polymerization.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific cell line.

Objective: To quantify the cytotoxic effect of this compound on cultured mammalian cells.

Materials:

-

Target cell line (e.g., HeLa, KB, LoVo)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Workflow:

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (DMSO) and untreated controls.

-

Incubation: Incubate the plate for a period of 48 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value from the resulting dose-response curve.

In Vitro Actin Polymerization Assay

This assay measures the effect of a compound on the polymerization of actin in a cell-free system using a pyrene-labeled actin fluorescent probe.

Objective: To determine if this compound directly inhibits or enhances the polymerization of G-actin into F-actin.

Materials:

-

Lyophilized rabbit skeletal muscle actin

-

Pyrene-labeled actin

-

General Actin Buffer (G-buffer)

-

Polymerization Buffer (containing KCl and MgCl₂)

-

ATP and DTT stocks

-

This compound stock solution (in DMSO)

-

Fluorometer with excitation at ~365 nm and emission at ~407 nm

Procedure:

-

Actin Preparation: Reconstitute and prepare a monomeric G-actin solution in G-buffer, containing a small percentage (5-10%) of pyrene-labeled actin. Keep on ice.

-

Reaction Setup: In a fluorometer cuvette, add G-buffer and the desired concentration of this compound or vehicle control.

-

Initiate Polymerization: Start the reaction by adding the G-actin/pyrene-actin mix to the cuvette, followed immediately by the addition of Polymerization Buffer to induce polymerization.

-

Fluorescence Monitoring: Immediately place the cuvette in the fluorometer and begin recording the fluorescence intensity over time. The fluorescence of pyrene-actin increases significantly upon its incorporation into a filament.

-

Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate of fluorescence increase in the presence of this compound, compared to the control, indicates inhibition of actin polymerization.

Conclusion

This compound is a potent cytotoxic agent whose mechanism of action is centered on the disruption of the actin cytoskeleton. Its complex structure and high potency make it an interesting candidate for further investigation in drug development, particularly in oncology. The protocols described herein provide a foundational framework for researchers to explore the biological effects of this compound and other related natural products that target the cellular cytoskeleton. Further studies are warranted to fully elucidate the specific binding interactions with actin and to explore its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Scytophycin E

Disclaimer: An exhaustive review of the scientific literature did not yield a publication detailing the specific total synthesis of Scytophycin E . The following application notes and protocols are based on the successful and well-documented total synthesis of Scytophycin C , a closely related structural analog. The methodologies presented for the construction of the complex macrocyclic core and the stereochemical control are directly applicable to a projected synthesis of this compound, with modifications primarily required for the synthesis of the differing side chain.

Overview of the Synthetic Strategy

The total synthesis of Scytophycin C, and by extension a plausible route to this compound, employs a convergent strategy. This approach involves the independent synthesis of two major fragments of the molecule, which are then coupled together, followed by macrocyclization and final functional group transformations. This strategy is advantageous for complex molecules as it allows for the parallel construction of key building blocks, improving overall efficiency.

The principal stages of this synthetic approach are:

-

Fragment Synthesis: Stereoselective synthesis of two complex building blocks, for Scytophycin C, these are the C1-C18 segment (Segment A) and the C19-C31 segment (Segment B).[1][2]

-

Fragment Coupling: Union of the two fragments through a robust carbon-carbon bond-forming reaction.[3]

-

Macrocyclization: Formation of the large 22-membered macrolide ring, a challenging yet crucial step.[3]

-

Terminal Functionalization: Introduction of the final functional groups to complete the natural product structure.[3]

Caption: Convergent synthetic strategy for Scytophycin C.

Synthesis of Key Fragments

The stereochemically dense fragments of the scytophycins are constructed using a variety of modern asymmetric synthesis techniques to precisely install the numerous chiral centers.

Synthesis of the C1-C18 Fragment (Segment A)

The synthesis of the C1-C18 fragment of Scytophycin C, which contains a trans-disubstituted dihydropyran ring, has been reported.[1][2] The construction of this fragment relies on methods such as substrate-controlled aldol reactions and other stereoselective transformations to assemble the contiguous stereocenters.

Synthesis of the C19-C31 Fragment (Segment B)

The C19-C31 fragment is a polypropionate chain characterized by eight stereogenic centers.[1] Its synthesis is a formidable challenge and typically involves an iterative approach using highly stereoselective aldol reactions or related carbon-carbon bond-forming strategies to control the relative and absolute stereochemistry.

Caption: General workflow for stereoselective fragment synthesis.

Key Reactions and Methodologies

Several key chemical transformations are pivotal in the total synthesis of the scytophycin macrocycle.

Macrolactonization

The formation of the 22-membered macrocycle is a critical and often low-yielding step.[3] High-dilution conditions are necessary to favor the intramolecular reaction over intermolecular polymerization. The Yamaguchi and Shiina macrolactonization protocols are frequently employed for the synthesis of such large-ring lactones.

Table 1: Comparison of Common Macrolactonization Reagents

| Reagent/Method | Activating Agent | Base | Typical Solvent |

| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | DMAP / Et₃N | Toluene |

| Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | DMAP / Et₃N | Dichloromethane or Toluene |

Terminal Amidation

The final step in the reported synthesis of Scytophycin C is the formation of the terminal amide moiety.[3] This transformation is typically accomplished by coupling the corresponding carboxylic acid with a designated amine using standard peptide coupling reagents.

Experimental Protocols (Representative Examples)

The following are generalized protocols for key reaction types encountered in the synthesis of scytophycin analogs, based on established laboratory practices in natural product total synthesis.

Protocol for a Stereoselective Boron-Mediated Aldol Reaction

-

Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a solution of the ketone starting material in anhydrous dichloromethane and cooled to -78 °C.

-

Enolate Formation: A solution of dicyclohexylboron triflate (or a similar boron reagent) is added dropwise, followed by the slow addition of a hindered amine base (e.g., triethylamine). The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 1-2 hours to facilitate complete enolization.

-

Aldol Addition: The resulting mixture is re-cooled to -78 °C. A solution of the aldehyde in anhydrous dichloromethane is then added dropwise. The reaction is stirred at -78 °C for 1-2 hours and then at -20 °C for an additional 1-2 hours. Progress is monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. The mixture is stirred vigorously for 1 hour at 0 °C. The layers are separated, and the aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired diastereomerically-enriched aldol adduct.

Protocol for Yamaguchi Macrolactonization

-

Preparation: To a solution of the seco-acid (the precursor to the macrocycle) in a large volume of anhydrous toluene (to achieve high dilution, typically ~0.001 M) is added triethylamine. The solution is stirred at room temperature under a nitrogen atmosphere.

-

Mixed Anhydride Formation: 2,4,6-Trichlorobenzoyl chloride is added dropwise to the solution, and the resulting mixture is stirred for approximately 4 hours at room temperature to form the mixed anhydride.

-

Cyclization: The reaction mixture containing the activated acid is added via a syringe pump over a period of 6-12 hours to a solution of 4-dimethylaminopyridine (DMAP) in a large volume of anhydrous toluene, maintained at a gentle reflux. The long addition time is crucial to maintain high dilution.

-

Workup: After the addition is complete, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent such as ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired macrolactone.

Quantitative Data from Scytophycin C Synthesis

While a complete set of quantitative data for a this compound synthesis is not available, the following table presents representative yields for key stages in a reported total synthesis of Scytophycin C. This data provides an estimate of the efficiency for a similar synthetic endeavor.

Table 2: Representative Yields in the Total Synthesis of Scytophycin C